molecular formula C16H21N3O3 B2769904 tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1353958-77-6

tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate

Cat. No. B2769904
CAS RN: 1353958-77-6
M. Wt: 303.362
InChI Key: VKBBFNBSDFUDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate” is a specialty chemical . Its molecular formula is C16H21N3O3 and it has a molecular weight of 303.362.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Metallopharmaceutical agents incorporating palladium, gold, and silver N-heterocyclic carbene complexes have shown significant promise in biomedical applications. For example, specific palladium complexes have demonstrated potent anticancer activity against various human tumor cells, including cervical, breast, and colon adenocarcinoma, through mechanisms that involve arresting cell cycle progression and inducing programmed cell death via a p53-dependent pathway. Additionally, gold and silver complexes exhibited significant antimicrobial properties, suggesting a broad spectrum of potential biomedical applications for compounds with related structural features (Ray et al., 2007).

Catalysts for Chemical Synthesis

Research into the synthesis of complex molecules often explores the use of various chemical moieties as catalysts or intermediates. For example, an efficient and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was developed through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions. This demonstrates the compound's potential as a versatile building block in synthetic organic chemistry, including its role in the development of anticancer drugs and other pharmaceuticals (Zhang et al., 2018).

Photophysical and Biological Studies

N-substituted pyrrole derivatives have been synthesized and applied in constructing macrocyclic oxazocinone through coupling reactions followed by base-mediated intramolecular cyclization. This methodology facilitates the synthesis of fused pyrrolo-oxazocinone derivatives, which have been employed in bio-analytical imaging, demonstrating efficient cellular internalization without notable cellular toxicity. Such studies highlight the potential for developing new fluorescent probes or therapeutic agents based on structurally similar compounds (Mondal et al., 2017).

properties

IUPAC Name

tert-butyl 3-(1,3-benzoxazol-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-8-11(10-19)17-14-18-12-6-4-5-7-13(12)21-14/h4-7,11H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBFNBSDFUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.